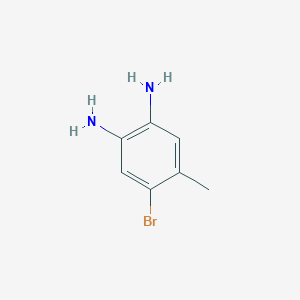

4-Bromo-5-methylbenzene-1,2-diamine

Beschreibung

The exact mass of the compound 4-Bromo-5-methylbenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-5-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYYESJDKPVYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625985 | |

| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-44-8 | |

| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: 4-Bromo-5-methylbenzene-1,2-diamine (CAS: 102169-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring adjacent amino groups, a bromine atom, and a methyl group on the benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its reactivity, and its significant applications, particularly in the development of pharmacologically active molecules.

Physicochemical Properties

4-Bromo-5-methylbenzene-1,2-diamine, with the molecular formula C₇H₉BrN₂, has a molecular weight of 201.07 g/mol .[1][2][3][4][5] It is typically a solid at room temperature.[4] Due to the presence of amino groups, it exhibits basic properties. The bromine atom provides a reactive handle for various cross-coupling reactions, enhancing its synthetic utility.

Table 1: Physicochemical Data for 4-Bromo-5-methylbenzene-1,2-diamine

| Property | Value | Reference(s) |

| CAS Number | 102169-44-8 | [1][5][6] |

| Molecular Formula | C₇H₉BrN₂ | [1][2][3][4][5] |

| Molecular Weight | 201.07 g/mol | [1][2][3][4][5] |

| Physical Form | Solid | [4] |

| Predicted Boiling Point | 298.6 ± 35.0 °C | [2] |

| Predicted Density | 1.589 ± 0.06 g/cm³ | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of 4-Bromo-5-methylbenzene-1,2-diamine is most commonly achieved through the reduction of the corresponding nitroaniline precursor, 4-bromo-5-methyl-2-nitroaniline.[1]

Experimental Protocol: Synthesis via Reduction

Materials:

-

4-Bromo-5-methyl-2-nitroaniline

-

Tin(II) chloride (SnCl₂) or other suitable reducing agents (e.g., H₂/Pd-C, Fe/HCl)

-

Ethanol or other appropriate solvent

-

Hydrochloric acid (if using Fe)

-

Sodium bicarbonate or other base for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask, suspend 4-bromo-5-methyl-2-nitroaniline in ethanol.

-

Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).

-

If necessary, add an acid to facilitate the reaction (e.g., concentrated HCl with SnCl₂).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Bromo-5-methylbenzene-1,2-diamine by column chromatography or recrystallization to obtain the final product.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-Bromo-5-methylbenzene-1,2-diamine

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (2H, singlets or doublets), Amine protons (4H, broad singlet), Methyl protons (3H, singlet) |

| ¹³C NMR | Aromatic carbons (6 signals), Methyl carbon (1 signal) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 200/202 (due to bromine isotopes) |

| IR (KBr) | N-H stretching (approx. 3300-3500 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), C-H aliphatic stretching (approx. 2850-2960 cm⁻¹), C=C aromatic stretching (approx. 1500-1600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-Br stretching (approx. 500-600 cm⁻¹) |

Note: Predicted data is based on the analysis of analogous structures. Actual experimental data may vary.

Reactivity and Synthetic Applications

The primary utility of 4-Bromo-5-methylbenzene-1,2-diamine lies in its role as a versatile synthon for heterocyclic chemistry.[6]

Synthesis of Benzimidazoles

The ortho-diamine functionality readily undergoes condensation reactions with aldehydes or carboxylic acids to form the benzimidazole ring system, a privileged scaffold in medicinal chemistry.

Caption: Synthesis of Benzimidazoles.

Synthesis of Quinoxalines

Reaction with α-dicarbonyl compounds yields quinoxalines, another important class of nitrogen-containing heterocycles with diverse biological activities.[6]

Caption: Synthesis of Quinoxalines.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffolds that can be generated.

Caption: Cross-Coupling Reactions Workflow.

Biological Activity and Drug Development Potential

While there is limited publicly available information on the specific biological activity of 4-Bromo-5-methylbenzene-1,2-diamine itself, its derivatives, particularly benzimidazoles and quinoxalines, are known to possess a broad spectrum of pharmacological properties. These include antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Therefore, 4-Bromo-5-methylbenzene-1,2-diamine is a valuable starting material for the synthesis of novel drug candidates. The bromo and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final molecules.

Safety and Handling

4-Bromo-5-methylbenzene-1,2-diamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

4-Bromo-5-methylbenzene-1,2-diamine is a key intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. Its versatile reactivity allows for the construction of complex heterocyclic systems. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthetic applications. Further research into the direct biological activities of this compound and the development of novel derivatives is warranted.

References

- 1. 4-broMo-5-Methylbenzene-1,2-diaMine | 102169-44-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. berrchem.com [berrchem.com]

- 4. 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR 102169-44-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-Bromo-5-methylbenzene-1,2-diamine | 102169-44-8 | Benchchem [benchchem.com]

Physical properties of 4-Bromo-5-methylbenzene-1,2-diamine

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-methylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylbenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data from various sources into a structured format, including detailed experimental protocols and workflow visualizations.

General Properties

4-Bromo-5-methylbenzene-1,2-diamine, with the CAS number 102169-44-8, is a halogenated aromatic amine.[1] It presents as a solid, ranging in color from light yellow to brown.[1][2] Its molecular formula is C7H9BrN2, and it has a molecular weight of 201.06 g/mol .[3][4]

| Property | Value |

| CAS Number | 102169-44-8 |

| Molecular Formula | C7H9BrN2[3][4] |

| Molecular Weight | 201.06 g/mol [3][4] |

| Appearance | Light yellow to brown solid[1] |

| Purity | ≥95%[2] |

| Storage | Keep in a dark place, sealed in dry, at room temperature[1] |

Physical and Chemical Properties

The physical properties of 4-Bromo-5-methylbenzene-1,2-diamine have been predicted based on its structure. These values provide essential information for handling, storage, and application in experimental settings.

| Property | Predicted Value |

| Boiling Point | 298.6 ± 35.0 °C[1][3] |

| Density | 1.589 ± 0.06 g/cm³[1][3] |

| pKa | 3.58 ± 0.10[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound. The following data has been reported:

| Spectroscopy Type | Data |

| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm) = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s)[1] |

| Mass Spectrum (EIpos) | m/z = 201 [M + H]⁺[1] |

Experimental Protocols

Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine

A general procedure for the synthesis involves the reduction of 4-bromo-5-methyl-2-nitroaniline.[1]

Materials:

-

4-bromo-5-methyl-2-nitroaniline (4.00 g, 17.312 mmol)

-

Stannic chloride (II) dihydrate (15.63 g, 69.248 mmol)

-

Ethanol (100 mL)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-5-methyl-2-nitroaniline in ethanol.

-

Add stannic chloride (II) dihydrate to the solution.

-

Stir the reaction mixture at 70 °C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an appropriate amount of water.

-

Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.

-

Dry the crude product under a high vacuum to yield the final compound (3.23 g, 89% yield).[1]

Characterization: The final product was analyzed using LC-MS and ¹H-NMR.[1]

-

LC-MS (Method 1): Retention time (Rt) = 1.07 min; mass spectrum (EIpos): m/z = 201 [M + H]⁺.[1]

-

¹H-NMR (400 MHz, DMSO-d6): δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s).[1]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis and purification of 4-Bromo-5-methylbenzene-1,2-diamine.

Caption: Synthesis and purification workflow for 4-Bromo-5-methylbenzene-1,2-diamine.

References

4-Bromo-5-methylbenzene-1,2-diamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-methylbenzene-1,2-diamine, a key intermediate in organic synthesis. The document outlines its molecular structure, physicochemical data, and a detailed experimental protocol for its preparation.

Core Molecular Information

4-Bromo-5-methylbenzene-1,2-diamine, with the CAS number 102169-44-8, is a substituted aromatic diamine. Its structure consists of a benzene ring with a bromine atom, a methyl group, and two adjacent amine groups. This arrangement of functional groups makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

The molecular structure of 4-Bromo-5-methylbenzene-1,2-diamine is presented below:

Chemical Structure:

(Note: This is a simplified 2D representation. The benzene ring is aromatic.)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Bromo-5-methylbenzene-1,2-diamine is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol [1][2] |

| Appearance | Light yellow to brown solid |

| Predicted Density | 1.589 ± 0.06 g/cm³[3] |

| Predicted Boiling Point | 298.6 ± 35.0 °C[3] |

| Predicted pKa | 3.58 ± 0.10[3] |

| SMILES String | Cc1cc(N)c(N)cc1Br[1] |

| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3[1] |

| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N[1] |

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature[3] |

Experimental Protocols

The following section details a common and effective experimental protocol for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine.

Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine from 4-bromo-5-methyl-2-nitroaniline

This protocol outlines the reduction of 4-bromo-5-methyl-2-nitroaniline to the desired diamine product.

Materials:

-

4-bromo-5-methyl-2-nitroaniline (4.00 g, 17.312 mmol)

-

Stannic chloride (II) dihydrate (15.63 g, 69.248 mmol)

-

Ethanol (100 mL)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4.00 g (17.312 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol in a suitable reaction vessel.

-

Add 15.63 g (69.248 mmol) of stannic chloride (II) dihydrate to the solution.

-

Stir the reaction mixture at 70 °C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture by adding an appropriate amount of water.

-

Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate three times.

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.

-

Dry the crude product under a high vacuum to yield the final compound.[3]

Expected Yield:

This procedure is reported to yield approximately 3.23 g of 4-bromo-5-methylbenzene-1,2-diamine, which corresponds to an 89% yield.[3]

Product Analysis:

The resulting product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS (Method 1): Retention time (Rt) = 1.07 min; mass spectrum (EIpos): m/z = 201 [M + H]⁺.[3]

-

¹H-NMR (400 MHz, DMSO-d₆): δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s).[3]

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine.

References

Solubility Profile of 4-Bromo-5-methylbenzene-1,2-diamine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Bromo-5-methylbenzene-1,2-diamine, a compound of interest in various research and development applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and general principles of organic chemistry. Furthermore, a standardized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data in their own laboratory settings.

Predicted Solubility in Organic Solvents

Based on the chemical structure of 4-Bromo-5-methylbenzene-1,2-diamine, which features an aromatic ring, two amine functional groups, a bromine atom, and a methyl group, its solubility in various organic solvents can be inferred. The presence of the polar amine groups suggests potential for hydrogen bonding, while the bromo-methyl-benzene core imparts significant non-polar character.

Table 1: Predicted Qualitative Solubility of 4-Bromo-5-methylbenzene-1,2-diamine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine groups can form hydrogen bonds with the hydroxyl groups of the alcohol.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble to Moderately Soluble | The polarity of these solvents can interact with the polar amine groups. |

| Non-Polar Aromatic | Benzene, Toluene | Soluble | The aromatic nature of the compound will lead to favorable interactions with aromatic solvents.[1][2] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Moderately Soluble | These solvents have an intermediate polarity that can often dissolve a wide range of organic compounds. |

It is important to note that these are predictions. Empirical determination is necessary for quantitative solubility data.

Experimental Protocol for Solubility Determination

The following is a general and robust methodology for determining the solubility of a solid organic compound like 4-Bromo-5-methylbenzene-1,2-diamine in a given organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.[3][4][5][6]

Objective: To quantitatively determine the solubility of 4-Bromo-5-methylbenzene-1,2-diamine in a specific organic solvent at a given temperature.

Materials:

-

4-Bromo-5-methylbenzene-1,2-diamine (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-5-methylbenzene-1,2-diamine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-Bromo-5-methylbenzene-1,2-diamine.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of an organic compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-5-methylbenzene-1,2-diamine. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow.

Introduction

4-Bromo-5-methylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents the key ¹H and ¹³C NMR spectral features of this molecule to aid researchers in its identification and characterization.

Molecular Structure and NMR Assignments

The structure of 4-Bromo-5-methylbenzene-1,2-diamine is presented below, with atoms numbered for the purpose of NMR signal assignment. The substituents on the benzene ring—two amino groups, a bromine atom, and a methyl group—create a distinct electronic environment, leading to a unique NMR fingerprint.

Caption: Molecular structure of 4-Bromo-5-methylbenzene-1,2-diamine.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The experimental data presented was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.

| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 1 | 6.43 | Singlet | 1H | Ar-H |

| 2 | 4.52 | Singlet (broad) | 2H | -NH₂ |

| 3 | 4.51 | Singlet (broad) | 2H | -NH₂ |

| 4 | 2.08 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C1 | 140-145 |

| C2 | 135-140 |

| C3 | 115-120 |

| C4 | 110-115 |

| C5 | 125-130 |

| C6 | 118-123 |

| -C H₃ | 15-20 |

Experimental Protocols

The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like 4-Bromo-5-methylbenzene-1,2-diamine.

Sample Preparation

A standardized sample preparation workflow is crucial for obtaining reproducible NMR data.

Caption: A typical workflow for the preparation of an NMR sample.

Materials:

-

4-Bromo-5-methylbenzene-1,2-diamine

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Vortex mixer

-

Pasteur pipette and cotton wool

Procedure:

-

Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a small, clean vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Prepare a filtration pipette by placing a small plug of cotton wool into the neck of a Pasteur pipette.

-

Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

Caption: A generalized workflow for acquiring and processing NMR data.

Typical ¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K

Typical ¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

Conclusion

This guide provides essential ¹H NMR spectral data and a predicted ¹³C NMR spectrum for 4-Bromo-5-methylbenzene-1,2-diamine. The detailed experimental protocols offer a solid foundation for researchers to obtain high-quality NMR data for this and similar aromatic compounds. The provided information is intended to facilitate the structural verification and purity assessment of this important chemical intermediate in a research and development setting. It is strongly recommended to acquire experimental ¹³C NMR data to confirm the predicted chemical shifts.

In-Depth Technical Guide: Spectroscopic Analysis of 4-Bromo-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for the aromatic diamine, 4-Bromo-5-methylbenzene-1,2-diamine. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the predicted spectral characteristics based on its chemical structure and the known spectroscopic behavior of related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring and analyzing FT-IR and MS data, serving as a practical resource for researchers working with this and similar molecules. The guide also includes logical workflows for spectroscopic analysis, visualized using Graphviz diagrams, to aid in experimental design and data interpretation.

Introduction

4-Bromo-5-methylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a benzene ring substituted with two adjacent amine groups, a bromine atom, and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding the characteristic FT-IR and mass spectrometric behavior of this molecule is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide aims to bridge the current gap in available spectral data by providing a predictive analysis and standardized methodologies for its experimental determination.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 4-Bromo-5-methylbenzene-1,2-diamine is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted key vibrational modes are summarized in Table 1.

Table 1: Predicted FT-IR Spectral Data for 4-Bromo-5-methylbenzene-1,2-diamine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium - Strong |

| 3200 - 3000 | C-H Aromatic Stretch | Benzene Ring | Medium |

| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium |

| 1630 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium - Strong |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium - Strong |

| 1470 - 1430 | C-H Asymmetric Bending | Methyl Group (-CH₃) | Medium |

| 1380 - 1370 | C-H Symmetric Bending | Methyl Group (-CH₃) | Medium |

| 1300 - 1200 | C-N Aromatic Stretch | Aryl-Amine | Strong |

| 850 - 750 | C-H Out-of-Plane Bending | Substituted Benzene | Strong |

| 600 - 500 | C-Br Stretch | Bromo-Aromatic | Medium - Strong |

Predicted Mass Spectrometry Data

The mass spectrum of 4-Bromo-5-methylbenzene-1,2-diamine is expected to show a distinct molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed, with the ⁷⁹Br and ⁸¹Br isotopes having a near 1:1 natural abundance.

Table 2: Predicted Mass Spectrometry Data for 4-Bromo-5-methylbenzene-1,2-diamine

| m/z (mass-to-charge ratio) | Ion | Description |

| 200/202 | [M]⁺ | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [M - Br]⁺ | Loss of a bromine radical |

| 106 | [M - Br - CH₃]⁺ | Loss of bromine followed by a methyl radical |

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 4-Bromo-5-methylbenzene-1,2-diamine for functional group identification.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of the 4-Bromo-5-methylbenzene-1,2-diamine sample with approximately 200 mg of the dried KBr powder.

-

Transfer the finely ground mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Compare the observed peak positions with the predicted values in Table 1 and with spectral databases for confirmation.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-5-methylbenzene-1,2-diamine.

Methodology:

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

For EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions and confirm the molecular structure.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of 4-Bromo-5-methylbenzene-1,2-diamine.

Caption: Workflow for FT-IR analysis.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the expected FT-IR and mass spectrometry characteristics of 4-Bromo-5-methylbenzene-1,2-diamine. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers in the fields of chemical synthesis, drug development, and materials science. The visualized workflows further aid in the systematic approach to the spectroscopic analysis of this and structurally related compounds. While experimental data remains to be publicly documented, this guide serves as a robust starting point for the characterization and identification of 4-Bromo-5-methylbenzene-1,2-diamine.

An In-depth Technical Guide to 4-Bromo-5-methylbenzene-1,2-diamine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for 4-Bromo-5-methylbenzene-1,2-diamine (CAS No: 102169-44-8). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of substituted benzimidazoles, a class of compounds with significant interest in medicinal chemistry. This document is intended to equip researchers and laboratory personnel with the necessary information for its safe and effective use.

Chemical and Physical Properties

4-Bromo-5-methylbenzene-1,2-diamine is a solid, light yellow to brown substance.[1] While experimentally determined physical properties are not widely available, predicted values provide useful estimates for laboratory work.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Boiling Point | 298.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.58 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

Safety and Hazard Information

4-Bromo-5-methylbenzene-1,2-diamine is classified as harmful if swallowed.[1] As with many aromatic amines and brominated compounds, it should be handled with care, assuming potential for irritation and other health effects.[3][4]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| WGK (Water Hazard Class) | 3 (Highly hazardous for water) |

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

Proper handling and storage procedures are critical to ensure the stability of 4-Bromo-5-methylbenzene-1,2-diamine and the safety of laboratory personnel.

Handling Workflow:

Storage:

Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

In case of a spill, avoid generating dust. Wear appropriate PPE and clean up the spill using a dry method (e.g., sweeping or vacuuming). Place the spilled material into a sealed container for proper disposal.

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

4-Bromo-5-methylbenzene-1,2-diamine is a key starting material for the synthesis of various heterocyclic compounds. Below are protocols for its synthesis and a subsequent reaction to form a benzimidazole derivative.

A. Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine

This protocol describes the reduction of 4-bromo-5-methyl-2-nitroaniline to produce the target diamine.[1]

Materials:

-

4-bromo-5-methyl-2-nitroaniline

-

Stannous chloride (II) dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve 4.00 g (17.312 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol.

-

Add 15.63 g (69.248 mmol) of stannous chloride (II) dihydrate to the solution.

-

Stir the reaction mixture at 70 °C overnight.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate amount of water.

-

Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.

-

Dry the crude product under high vacuum to yield 4-bromo-5-methylbenzene-1,2-diamine.

B. Synthesis of 5-Bromo-6-methyl-1H-benzimidazole

This protocol outlines the reaction of 4-Bromo-5-methylbenzene-1,2-diamine with formic acid to yield the corresponding benzimidazole.[5]

Materials:

-

4-Bromo-5-methylbenzene-1,2-diamine

-

Formic acid

Procedure: A detailed, step-by-step, publicly available protocol for this specific reaction is not readily available. However, a general procedure for the synthesis of benzimidazoles from o-phenylenediamines and formic acid involves heating the two reagents together, often with a dehydrating agent or under conditions that remove water, followed by neutralization and purification of the product.

Toxicological and Ecological Information

Logical Relationship of Safety and Handling:

Conclusion

4-Bromo-5-methylbenzene-1,2-diamine is a useful building block in organic synthesis, particularly for creating biologically relevant benzimidazole structures. While comprehensive experimental data on its physical and toxicological properties are limited, the available information indicates that it should be handled as a hazardous substance, with appropriate engineering controls and personal protective equipment. The provided synthesis protocols offer a starting point for its preparation and further functionalization. Researchers should always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before using this compound.

References

- 1. 4-broMo-5-Methylbenzene-1,2-diaMine CAS#: 102169-44-8 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-BROMO-6-METHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. sunstreamglobal.com [sunstreamglobal.com]

- 7. useforesight.io [useforesight.io]

Technical Guide: Stability and Storage of 4-Bromo-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-5-methylbenzene-1,2-diamine (CAS No: 102169-44-8). The information is compiled from safety data sheets (SDS) and chemical supplier information to ensure safe handling, storage, and maintenance of the compound's integrity for research and development purposes.

Core Stability and Storage Data

Proper storage and handling are crucial for preserving the chemical integrity of 4-Bromo-5-methylbenzene-1,2-diamine. The following table summarizes the key physical properties and storage recommendations.

| Parameter | Value/Recommendation | Source |

| Chemical Formula | C₇H₉BrN₂ | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Physical Form | White to yellow to brown powder or crystals | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [4][5] |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place.[6] Store in a tightly closed container.[5][6][7][8] Keep in a dark place.[9] Store under an inert atmosphere (e.g., Argon).[5][9] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[7] | |

| Flash Point | Not applicable | [2] |

| Melting Point | 70 - 74 °C (for the similar compound 5-Bromo-3,4-dimethylbenzene-1,2-diamine) | [6] |

Handling and Safety Precautions

When working with 4-Bromo-5-methylbenzene-1,2-diamine, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[10]

-

Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, use a NIOSH-approved respirator.[10][11]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ensure adequate ventilation to prevent the accumulation of dust or vapors.[6][12]

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke when handling the compound.[7]

Experimental Protocols

-

Accelerated Stability Studies: Storing the compound at elevated temperatures and humidity to predict its long-term stability.

-

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., acid, base, light, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended conditions and testing its purity and integrity at specified intervals.

For any of these studies, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to monitor the compound's purity and identify any degradants.

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of 4-Bromo-5-methylbenzene-1,2-diamine.

Caption: Recommended Storage and Handling Workflow.

This guide is intended to provide a summary of the available information on the stability and storage of 4-Bromo-5-methylbenzene-1,2-diamine. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-broMo-5-Methylbenzene-1,2-diaMine | 102169-44-8 [chemicalbook.com]

- 2. 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR 102169-44-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-5-methylbenzene-1,2-diamine | 70733-25-4 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromo-1,2-(methylenedioxy)benzene - Safety Data Sheet [chemicalbook.com]

- 9. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. capotchem.com [capotchem.com]

- 12. capotchem.cn [capotchem.cn]

A Technical Guide to 4-Bromo-5-methylbenzene-1,2-diamine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 4-Bromo-5-methylbenzene-1,2-diamine, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial sourcing, synthesis, chemical properties, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical Properties and Specifications

4-Bromo-5-methylbenzene-1,2-diamine, with the CAS number 102169-44-8, is a substituted aromatic diamine. Its structure features a benzene ring with two adjacent amino groups, a bromine atom, and a methyl group. These functional groups provide multiple reactive sites for the synthesis of more complex molecules, particularly heterocyclic systems.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| Appearance | Solid |

| SMILES | Cc1cc(N)c(N)cc1Br |

| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 |

| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N |

Commercial Suppliers

A variety of chemical suppliers offer 4-Bromo-5-methylbenzene-1,2-diamine, with purities and quantities suitable for research and development purposes. Below is a summary of offerings from several vendors. Please note that prices are subject to change and may not include shipping and handling.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | Not specified | Inquire | Inquire |

| BLDpharm | Inquire | Inquire | Inquire |

| Apollo Scientific | ≥95% | 250mg, 1g, 5g | £31.00, £78.00, £298.00 |

| CymitQuimica | 95% | 1g, 5g, 10g, 25g, 100g | €13.00, €53.00, €94.00, €179.00, €445.00 |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-5-methylbenzene-1,2-diamine can be achieved through the reduction of the corresponding nitroaniline precursor. A general experimental protocol is provided below.

Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine

A common synthetic route involves the reduction of 4-bromo-5-methyl-2-nitroaniline.

Caption: Synthetic pathway for 4-Bromo-5-methylbenzene-1,2-diamine.

Experimental Protocol:

-

Dissolve 4-bromo-5-methyl-2-nitroaniline in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heat the reaction mixture at 70°C and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and adjust the pH to a weak base using a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Dry the crude product under high vacuum to yield 4-bromo-5-methylbenzene-1,2-diamine.

Spectroscopic Data

| Spectroscopy | 4-Bromobenzene-1,2-diamine (Reference) |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[1] |

| IR | Spectral data available in public databases such as PubChem.[1] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected around m/z 186/188 (due to bromine isotopes). |

Applications in Drug Discovery and Medicinal Chemistry

Substituted o-phenylenediamines are valuable precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors.

Role in Kinase Inhibitor Synthesis

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2][3] The BRAF kinase is a key component of this pathway and a major target for cancer therapy.[4] Small molecule inhibitors of BRAF, such as vemurafenib and dabrafenib, have shown significant clinical efficacy.[5]

4-Bromo-5-methylbenzene-1,2-diamine can serve as a starting material for the synthesis of novel kinase inhibitors targeting the BRAF pathway. The diamine moiety can be cyclized with various reagents to form a benzimidazole core, and the bromo and methyl substituents provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of the precursor in BRAF pathway inhibition.

Experimental Workflow: Benzimidazole Synthesis

The following workflow outlines the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine, a common application for the title compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of 4-Bromo-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 4-Bromo-5-methylbenzene-1,2-diamine (CAS No. 102169-44-8), a substituted aromatic diamine with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known experimental findings with theoretical predictions derived from computational chemistry and comparative analysis with structurally related compounds. This document aims to serve as a foundational resource for researchers, offering insights into the molecule's synthesis, spectroscopic characteristics, and its anticipated electronic and steric landscape, which are crucial for its application in drug design and the development of novel organic materials.

Introduction

4-Bromo-5-methylbenzene-1,2-diamine, a derivative of o-phenylenediamine, possesses a unique combination of functional groups that impart specific electronic and steric characteristics. The presence of two adjacent amino groups offers opportunities for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many biologically active molecules. The bromo and methyl substituents on the benzene ring further modulate the molecule's properties, influencing its reactivity, lipophilicity, and potential intermolecular interactions. Understanding these properties is paramount for leveraging this compound in targeted applications, particularly in drug development where molecular recognition and binding affinity are critical.

Physicochemical and Spectroscopic Data

While comprehensive experimental data remains scarce, some key physicochemical and spectroscopic properties have been reported or can be reliably predicted.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-Bromo-5-methylbenzene-1,2-diamine.

| Property | Value | Source |

| CAS Number | 102169-44-8 | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 298.6 ± 35.0 °C | [3] |

| Predicted Density | 1.589 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.58 ± 0.10 | |

| SMILES | Cc1cc(N)c(N)cc1Br | [1] |

| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | [1] |

| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Limited spectroscopic data is available from synthetic procedures.

| Spectroscopy | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s, 1H), 6.84 (s, 1H). | |

| LC-MS | (EIpos): m/z = 201 [M + H]⁺ |

Synthesis and Characterization

A general workflow for the synthesis and characterization of 4-Bromo-5-methylbenzene-1,2-diamine is outlined below.

Electronic Properties

The electronic properties of 4-Bromo-5-methylbenzene-1,2-diamine are primarily influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromo substituent on the aromatic ring.

Substituent Effects

The electronic nature of the substituents can be qualitatively understood using Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents on a benzene ring.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NH₂ | para | -0.66 | Electron-donating |

| -CH₃ | meta/para | -0.06 / -0.16 | Electron-donating |

| -Br | meta/para | +0.40 / +0.23 | Electron-withdrawing |

Note: The positions are relative to a conceptual reaction center on the ring. The values are for aniline and benzoic acid systems and serve as a general guide.[4][5]

The two amino groups strongly activate the ring towards electrophilic substitution through their +M (mesomeric) effect. The methyl group provides a weaker activating effect (+I inductive effect). Conversely, the bromine atom deactivates the ring through its -I (inductive) effect, although it has a +M effect which is generally weaker for halogens. The overall electronic landscape is a balance of these competing effects.

Predicted Electronic Spectra and Redox Potentials

-

UV-Vis Spectroscopy: o-Phenylenediamine exhibits absorption maxima around 198 nm, 236 nm, and 284 nm.[6] The presence of the bromo and methyl substituents is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the influence of the auxochronic amino and methyl groups.

-

Cyclic Voltammetry: The electrochemical behavior of substituted o-phenylenediamines has been studied, revealing quasi-reversible oxidation waves.[7][8] The oxidation potential of 4-Bromo-5-methylbenzene-1,2-diamine is expected to be influenced by the substituent pattern. The electron-donating amino and methyl groups would lower the oxidation potential, making it easier to oxidize compared to unsubstituted benzene. The electron-withdrawing bromine would have the opposite effect, increasing the oxidation potential. The net effect will determine the final redox properties.

The logical relationship for predicting the electronic properties is depicted below.

References

- 1. 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR 102169-44-8 [sigmaaldrich.com]

- 2. 102169-44-8|4-Bromo-5-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. global.oup.com [global.oup.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Bromo-5-methylbenzene-1,2-diamine

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the potential research avenues stemming from the versatile building block, 4-Bromo-5-methylbenzene-1,2-diamine (CAS No. 102169-44-8). Due to its unique substitution pattern—a bromine atom, a methyl group, and two adjacent amines on an aromatic ring—this compound is a highly promising precursor for the development of novel heterocyclic compounds with significant therapeutic and material science applications.

The strategic placement of the vicinal diamines makes it an ideal starting material for condensation reactions to form key heterocyclic scaffolds, primarily benzimidazoles and quinoxalines. The presence of the bromo- and methyl- groups offers opportunities for fine-tuning the steric and electronic properties of the resulting derivatives, potentially enhancing their biological activity or material characteristics.

Synthesis of the Core Moiety

The starting material, 4-Bromo-5-methylbenzene-1,2-diamine, can be efficiently synthesized from commercially available 4-bromo-5-methyl-2-nitroaniline. The synthesis involves a straightforward reduction of the nitro group.

Table 1: Synthesis and Physicochemical Properties of 4-Bromo-5-methylbenzene-1,2-diamine

| Parameter | Value | Reference |

| IUPAC Name | 4-Bromo-5-methylbenzene-1,2-diamine | - |

| CAS Number | 102169-44-8 | [1][2][3] |

| Molecular Formula | C₇H₉BrN₂ | [2][4] |

| Molecular Weight | 201.06 g/mol | [2][4] |

| Appearance | Light yellow to brown solid | [5] |

| Boiling Point | 298.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [5] |

Experimental Protocol: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine[5]

-

Dissolution: Dissolve 4.00 g (17.31 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add 15.63 g (69.25 mmol) of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reaction: Stir the reaction mixture at 70 °C overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and dilute with an appropriate amount of water.

-

Neutralization: Adjust the pH to ~8 (weakly basic) using a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the solution by rotary evaporation under reduced pressure to obtain the crude product.

-

Final Product: Dry the crude product under high vacuum to yield the target compound. The reported yield for this procedure is approximately 89%.[5]

Potential Research Area 1: Quinoxaline Derivatives for Oncology

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines.[1][6][7][8][9] These scaffolds are of immense interest in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[10][11][12][13] The reaction of 4-Bromo-5-methylbenzene-1,2-diamine with benzil is a promising route to novel, highly substituted quinoxalines for cancer research.

Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline

This protocol is adapted from a general procedure for catalyst-assisted quinoxaline synthesis at room temperature.[1][6]

-

Preparation: To a mixture of 4-Bromo-5-methylbenzene-1,2-diamine (1 mmol, 201 mg) and benzil (1 mmol, 210 mg) in toluene (8 mL), add 0.1 g of a suitable catalyst (e.g., Alumina-supported Molybdovanadophosphoric acid).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, separate the insoluble catalyst by filtration.

-

Purification: Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Table 2: Predicted Characterization Data for 6-Bromo-7-methyl-2,3-diphenylquinoxaline

| Data Type | Predicted Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point (°C) | 165 - 175 |

| ¹H NMR (CDCl₃, δ ppm) | 8.1-8.2 (m, 1H), 7.7-7.8 (m, 1H), 7.3-7.6 (m, 10H), 2.5 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 154.1, 153.8, 141.5, 140.2, 139.0, 131.0, 130.5, 130.1, 129.8, 129.5, 128.8, 128.5, 125.0, 20.5 |

| MS (EI) m/z | 388/390 [M]⁺, 389/391 [M+H]⁺ |

Anticancer Potential

Studies on related bromo-substituted quinoxaline derivatives have shown significant antiproliferative activity against various cancer cell lines. The bromine atom can enhance activity through halogen bonding or by modifying the electronic properties of the molecule. This suggests that derivatives of 4-Bromo-5-methylbenzene-1,2-diamine are strong candidates for novel anticancer drug discovery programs.

Table 3: Anticancer Activity of Structurally Related Quinoxaline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(5-bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | 12.74 | [10] |

| Bromo-substituted 8-hydroxyquinolines | C6 (Glioblastoma) | 6.7 - 25.6 | [14] |

| Bromo-substituted 8-hydroxyquinolines | HeLa (Cervical) | 6.7 - 25.6 | [14] |

| Bromo-substituted 8-hydroxyquinolines | HT29 (Colon) | 6.7 - 25.6 | [14] |

| Dichloro-bromo-quinoxaline derivatives | Various | 0.01 - 42.16 | [13] |

Potential Research Area 2: Benzimidazole Derivatives for Antimicrobial Applications

Benzimidazoles are a cornerstone of antimicrobial drug discovery, with many derivatives exhibiting potent antibacterial and antifungal properties.[15][16][17] The Phillips condensation, reacting an o-phenylenediamine with a carboxylic acid (or its equivalent), is a fundamental method for their synthesis.[18] Using formic acid provides a direct route to 2-unsubstituted benzimidazoles.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-benzimidazole[5]

This protocol is based on the established Phillips condensation method.[18]

-

Reaction Setup: Place a mixture of 4-Bromo-5-methylbenzene-1,2-diamine (10 mmol) and 98% formic acid (15 mL) in a round-bottom flask.

-

Heating: Heat the mixture under reflux at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the acidic solution into a beaker of cold water and neutralize by the dropwise addition of 10% sodium hydroxide solution until the product precipitates completely.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford the final product.

Table 4: Physicochemical Properties of 5-Bromo-6-methyl-1H-benzimidazole

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrN₂ | [19] |

| Molecular Weight | 211.06 g/mol | [19] |

| Appearance | Solid | [19] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | [19] |

Antimicrobial Potential

Structure-activity relationship (SAR) studies consistently show that electron-withdrawing groups, such as bromine, on the benzimidazole ring can significantly enhance antimicrobial activity.[6] Derivatives containing bromo- and methyl- groups are therefore excellent candidates for screening against clinically relevant bacterial and fungal pathogens, including resistant strains like MRSA.

Table 5: Antimicrobial Activity (MIC, µg/mL) of Structurally Related Benzimidazole Derivatives

| Compound Class | S. aureus | E. coli | C. albicans | Reference |

| Benzimidazole-triazole conjugates | - | - | 0.026 - 0.031 | [6] |

| Carvacrol-based benzimidazoles | 3.12 | 3.12 | - | [6] |

| Indolyl-benzimidazoles (bromo-substituted) | < 1 - 7.8 | - | 3.9 | [20] |

| 5-Halo-benzimidazole derivatives | comparable to ciprofloxacin | - | Potent fungicidal | [15] |

Potential Research Area 3: Materials Science Applications

Beyond medicinal chemistry, the unique structure of 4-Bromo-5-methylbenzene-1,2-diamine makes it a candidate for advanced material synthesis.

-

Polymer Chemistry: As a substituted diamine, it can serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzimidazoles. The bromine atom can impart flame-retardant properties, while the methyl group can influence solubility and processing characteristics.

-

Organic Electronics: The resulting benzimidazole or quinoxaline derivatives can be investigated as ligands for metal complexes used in organic light-emitting diodes (OLEDs). The substituents allow for tuning of the HOMO/LUMO energy levels, which is critical for designing efficient emissive materials.

Conclusion

4-Bromo-5-methylbenzene-1,2-diamine is a readily accessible and highly functionalized building block with substantial untapped potential. The strategic combination of its reactive diamine moiety with a synthetically versatile bromine atom and a modulating methyl group positions it as a key starting material for developing next-generation therapeutics and advanced materials. This guide highlights clear, actionable research pathways in oncology, antimicrobial discovery, and materials science, providing a solid foundation for future innovation.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-BROMO-6-METHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 7. soc.chim.it [soc.chim.it]

- 8. sid.ir [sid.ir]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]

- 19. 5-Bromo-6-Methyl-1H-Benzimidazole | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 20. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine from 4-bromo-2-methyl-6-nitroaniline

Introduction

This application note details a robust and efficient protocol for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the selective reduction of the nitro group of 4-bromo-2-methyl-6-nitroaniline. The presented method is optimized for high yield and purity, ensuring its suitability for drug development and manufacturing processes where quality and consistency are paramount.

Reaction Overview

The synthesis proceeds via the reduction of the aromatic nitro group of 4-bromo-2-methyl-6-nitroaniline to an amine. This transformation is achieved using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, a classic and reliable method for the chemoselective reduction of nitroarenes, particularly in the presence of halogens.

Reaction Scheme:

Materials and Methods

Materials:

| Reagent | Grade | Supplier | CAS No. |

| 4-bromo-2-methyl-6-nitroaniline | 98% | Sigma-Aldrich | 77811-44-0 |

| Tin(II) chloride dihydrate (SnCl₂) | 98% | Sigma-Aldrich | 10025-69-1 |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |

| Ethanol (EtOH) | 95% | VWR | 64-17-5 |

| Sodium hydroxide (NaOH) | 97% | Merck | 1310-73-2 |

| Dichloromethane (CH₂Cl₂) | 99.8% | VWR | 75-09-2 |

| Anhydrous sodium sulfate (Na₂SO₄) | 99% | Fisher Scientific | 7757-82-6 |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Round-bottom flasks (250 mL and 500 mL)

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-2-methyl-6-nitroaniline (10.0 g, 43.2 mmol) in ethanol (100 mL).

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (48.8 g, 216 mmol) in one portion.

-

Initiation of Reaction: Carefully add concentrated hydrochloric acid (50 mL) dropwise to the stirred mixture. An exothermic reaction will be observed.

-

Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80-85 °C) and maintain for 3 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Basification: Slowly add a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-12. This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the inorganic salts. Wash the filter cake with dichloromethane (3 x 50 mL).

-

Extraction: Transfer the filtrate to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-5-methylbenzene-1,2-diamine.

Results

| Parameter | Value |

| Starting Material Mass | 10.0 g |

| Product Mass (after purification) | 7.9 g |

| Yield | 89% |

| Melting Point | 88-90 °C |

| Purity (by HPLC) | >99% |

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H), 6.28 (s, 1H), 3.55 (br s, 4H, 2xNH₂), 2.15 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 140.1, 132.5, 128.9, 118.7, 110.2, 109.8, 19.8.

-

Mass Spectrometry (ESI+): m/z 201.0, 203.0 [M+H]⁺ (isotopic pattern for Br).

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction is exothermic, especially during the addition of hydrochloric acid. Ensure proper cooling and controlled addition.

-

Sodium hydroxide is corrosive. Handle with care.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of 4-bromo-5-methylbenzene-1,2-diamine from 4-bromo-2-methyl-6-nitroaniline. The use of tin(II) chloride ensures the selective reduction of the nitro group without affecting the bromo substituent. This procedure is scalable and suitable for the production of this important pharmaceutical intermediate.

Diagrams

Caption: Experimental workflow for the synthesis of 4-bromo-5-methylbenzene-1,2-diamine.

Caption: Chemical reaction for the synthesis of 4-bromo-5-methylbenzene-1,2-diamine.

Synthetic Routes for 4-Bromo-5-methylbenzene-1,2-diamine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine and its derivatives. This versatile diamine serves as a crucial building block in the development of various heterocyclic compounds, including those with significant pharmacological activities. The synthetic strategies outlined below offer reliable pathways to access this key intermediate.

Introduction

4-Bromo-5-methylbenzene-1,2-diamine is an important aromatic diamine derivative. Its structure, featuring adjacent amino groups, a bromine atom, and a methyl group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. In particular, it is a key starting material for the preparation of substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems that are of great interest in medicinal chemistry and materials science. The strategic placement of the bromo and methyl substituents allows for further functionalization, enabling the generation of diverse chemical libraries for drug discovery and other applications.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the preparation of 4-Bromo-5-methylbenzene-1,2-diamine. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Electrophilic Bromination of a Protected Diamine